GSK2945

REV-ERBα agonist Circadian rhythm Pharmacokinetics

Procure GSK2945 for superior in vivo REV-ERBα modulation. This optimized probe achieves 23% oral bioavailability and a 2.0 h half-life, enabling sustained target engagement in chronic circadian/metabolic studies—unlike first-generation agonists with high clearance. Its >1,000-fold selectivity over LXRα ensures clean data. Available in mg to g scales.

Molecular Formula C20H18Cl2N2O2S
Molecular Weight 421.3 g/mol
CAS No. 1438071-12-5
Cat. No. B1443831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2945
CAS1438071-12-5
Molecular FormulaC20H18Cl2N2O2S
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C20H18Cl2N2O2S/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26/h2-10H,11-13H2,1H3
InChIKeyNXCSEAQOKPSNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2945 (CAS 1438071-12-5) as a Differentiated REV-ERBα Agonist for Circadian and Metabolic Research


GSK2945 (CAS 1438071-12-5) is a synthetic small molecule belonging to the tertiary amine class of nuclear receptor ligands. It functions primarily as a potent and selective agonist of the nuclear heme receptor REV-ERBα (NR1D1), a key transcriptional repressor regulating circadian rhythm, metabolism, and inflammation [1]. The compound was developed through a systematic optimization of the first-generation probe GSK4112 to improve potency, selectivity, and in vivo pharmacokinetic properties .

Why Generic REV-ERBα Agonists Are Not Interchangeable with GSK2945 in In Vivo Studies


While several REV-ERBα agonists exist, generic substitution is not feasible due to critical differences in pharmacokinetic (PK) profiles and target selectivity. First-generation probes like GSK4112 and subsequent derivatives such as SR9009/SR9011 suffer from high metabolic clearance, necessitating high doses and limiting their utility in long-term in vivo studies [1]. GSK2945 was specifically designed to overcome these liabilities, achieving a longer half-life (2.0 h) and 23% oral bioavailability, which enables sustained target engagement at pharmacologically relevant plasma concentrations with oral dosing [2]. Furthermore, GSK2945 exhibits >1,000-fold selectivity for REV-ERBα over the related nuclear receptor LXRα, a common off-target for this chemotype that can confound experimental interpretation .

Quantitative Differentiation of GSK2945 from In-Class REV-ERBα Agonists


Superior Oral Bioavailability and Half-Life of GSK2945 vs. GSK4112 and SR9009 for In Vivo Dosing

GSK2945 demonstrates a significantly improved pharmacokinetic profile compared to its predecessor GSK4112 and other early agonists. In a cassette dose experiment in C57Bl/6 mice, GSK2945 exhibited a longer half-life (2.0 h) and 23% oral bioavailability, in contrast to other analogs which had short half-lives and low bioavailability [1].

REV-ERBα agonist Circadian rhythm Pharmacokinetics

Enhanced Selectivity of GSK2945 for REV-ERBα Over LXRα to Reduce Off-Target Confounding

A known liability of tertiary amine REV-ERBα agonists is off-target activity at the LXRα nuclear receptor, which complicates data interpretation. GSK2945 was optimized to address this and displays >1,000-fold selectivity for REV-ERBα over LXRα .

REV-ERBα agonist Nuclear receptor Selectivity

Functional Potency of GSK2945 in a Cellular REV-ERBα Reporter Gene Assay

In a cellular assay using a BMAL1 promoter-driven luciferase reporter in synchronized U2OS cells, GSK2945 (compound 4) demonstrated dose-dependent suppression of the circadian oscillation, confirming its functional activity as a REV-ERBα agonist [1]. This is in contrast to the natural ligand heme, which produced >50% suppression [1].

REV-ERBα agonist Circadian rhythm Reporter assay

Optimal Research and Discovery Applications for GSK2945 Based on Evidence


Long-Term In Vivo Studies of Circadian Rhythm and Metabolic Disorders

GSK2945's unique combination of oral bioavailability (23%) and a 2.0 h half-life makes it the preferred chemical probe for long-term in vivo studies where sustained REV-ERBα modulation is required [1]. This is in direct contrast to earlier probes like GSK4112, SR9009, and SR9011, which are limited to acute dosing due to high clearance and poor oral availability [1]. Researchers investigating the role of the circadian clock in chronic metabolic diseases (e.g., obesity, dyslipidemia) or chronic inflammation can use GSK2945 to achieve consistent target engagement with oral dosing regimens.

Investigating REV-ERBα-Specific Biology Without LXRα Off-Target Confounding

In experiments aimed at dissecting the specific role of REV-ERBα in inflammation and gene regulation, GSK2945 is the optimal choice due to its >1,000-fold selectivity over the LXRα nuclear receptor . This selectivity profile ensures that observed effects on gene expression (e.g., IL-6 suppression, ABCA1 upregulation) can be confidently attributed to REV-ERBα activation and not to confounding LXRα activity, a known issue with earlier generation compounds [2]. This is critical for generating clean, interpretable datasets in target validation studies.

Investigating the Link Between Circadian Clock and Cholesterol/Bile Acid Metabolism

GSK2945 has been shown to enhance cholesterol 7α-hydroxylase (CYP7A1) levels and promote cholesterol metabolism . Specifically, in vivo administration in mice (0-10 mg/kg, i.p., twice daily for 7 days) increased hepatic Cyp7a1 levels and lowered plasma cholesterol . This provides a direct link between pharmacological activation of REV-ERBα and the modulation of a key metabolic pathway, making GSK2945 a valuable tool for studies investigating circadian control of lipid homeostasis.

Functional Profiling of REV-ERBα Agonists in Cellular Circadian Reporter Assays

GSK2945 serves as a robust positive control for cellular assays measuring REV-ERBα function. Its ability to dose-dependently suppress BMAL1-luciferase oscillations in synchronized U2OS cells provides a clear and validated functional readout [3]. This allows researchers to benchmark the activity of novel REV-ERBα modulators or to investigate the receptor's role in cellular clock dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2945

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.